2,3-Dihydro-1H-inden-2-yl acetate

Overview

Description

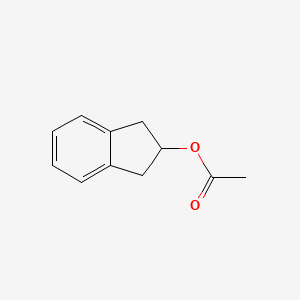

2,3-Dihydro-1H-inden-2-yl acetate is an organic compound that belongs to the class of indene derivatives It is characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered ring, with an acetate group attached to the second carbon of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-inden-2-yl acetate typically involves the acetylation of 2,3-dihydro-1H-indene. One common method is the reaction of 2,3-dihydro-1H-indene with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3-dihydro-1H-inden-2-one acetate using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the acetate group can yield 2,3-dihydro-1H-inden-2-ol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products Formed

Oxidation: 2,3-Dihydro-1H-inden-2-one acetate.

Reduction: 2,3-Dihydro-1H-inden-2-ol.

Substitution: 2,3-Dihydro-1H-inden-2-yl methoxyacetate.

Scientific Research Applications

2,3-Dihydro-1H-inden-2-yl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-2-yl acetate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-1H-indene: The parent compound without the acetate group.

2,3-Dihydro-1H-inden-2-ol: The alcohol derivative of 2,3-Dihydro-1H-inden-2-yl acetate.

2,3-Dihydro-1H-inden-2-one: The ketone derivative of this compound.

Uniqueness

This compound is unique due to its acetate functional group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.

Biological Activity

2,3-Dihydro-1H-inden-2-yl acetate is an organic compound with the molecular formula C₁₁H₁₂O₂. It features a bicyclic structure derived from indene, characterized by the presence of an acetate group at the 2-position. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is essential for its biological activity. The indene framework combined with the acetate group contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 230 °C |

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. It is believed to modulate enzyme activity and influence cellular processes such as signal transduction and gene expression. Although detailed pathways are still under investigation, initial studies suggest that it may interact with receptors involved in inflammation and cancer pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound had significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : In vitro experiments showed that this compound reduced the production of nitric oxide in activated macrophages, suggesting a mechanism for its anti-inflammatory activity. This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression.

- In Silico Studies : Computational docking studies have predicted potential interactions of this compound with various biological targets, supporting its role in medicinal chemistry .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate | Contains a bromine atom | Increased reactivity due to halogen substitution |

| 2,3-Dihydro-1H-indene | Parent compound without the acetate | Lacks the functional group affecting reactivity |

| 2,3-Dihydro-1H-inden-2-one | Ketone derivative | Different biological activity due to carbonyl group |

Q & A

Basic Research Questions

Q. What are the standard characterization techniques for confirming the identity and purity of 2,3-Dihydro-1H-inden-2-yl acetate?

- Methodological Answer: Structural confirmation typically involves 1H and 13C NMR spectroscopy to verify proton and carbon environments. For example, in CDCl₃, key resonances include δ 7.27–7.17 (aromatic protons), δ 5.53 (acetate-bearing methine), and δ 2.03 (acetate methyl group) . GC-MS is used to confirm molecular weight (C₁₁H₁₂O₂, m/z 176.2) and fragmentation patterns (e.g., peaks at m/z 133.2 and 115.2) . Purity can be assessed via chromatographic methods (HPLC or TLC) with solvent systems optimized for separation .

Q. How can solubility properties influence experimental design in synthetic workflows?

- Methodological Answer: Solubility data (e.g., slight solubility in chloroform, methanol, and DMSO) guide solvent selection for reactions and recrystallization. For instance, DMSO is suitable for high-temperature reactions, while chloroform aids NMR analysis due to its non-interfering protons. Solvent polarity adjustments can mitigate side reactions, such as ester hydrolysis in aqueous conditions.

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer: A typical route involves acetylation of 2,3-Dihydro-1H-inden-2-ol using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Reaction monitoring via TLC (petroleum ether/ethyl acetate, 4:1) ensures completion. Yields (~56%) may be improved by optimizing stoichiometry or using catalysts like DMAP .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths and angles. For example, the orthorhombic crystal system (space group Pbca) of 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate reveals a planar indanone unit (r.m.s. deviation = 0.036 Å) and C–H⋯O hydrogen bonding patterns . Refinement using SHELXL and visualization via ORTEP-3 ensure accuracy. Data collection parameters (e.g., Mo-Kα radiation, ω scans) must minimize absorption errors .

Q. What strategies are effective in analyzing contradictory NMR assignments for complex indene derivatives?

- Methodological Answer: Discrepancies arise from conformational flexibility or solvent effects. Use 2D NMR (COSY, HSQC, HMBC) to correlate proton and carbon signals. For example, HMBC can confirm acetoxy group connectivity via long-range coupling between the carbonyl carbon (δ 171.24) and the methine proton (δ 5.53) . Cross-validation with computational methods (DFT-based chemical shift prediction) adds robustness .

Q. How can bioactivity be inferred for this compound using structural analogs?

- Methodological Answer: Analog studies (e.g., N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide) suggest potential proteasome inhibition or CNS modulation . Design in vitro assays (e.g., fluorogenic proteasome activity assays) using the compound as a scaffold. Structure-activity relationships (SAR) can be explored by modifying substituents (e.g., bromination at position 5 ).

Q. What advanced techniques optimize reaction yields in stereoselective derivatization?

- Methodological Answer: Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in acetamide derivatives . Monitor enantiomeric excess via chiral HPLC or polarimetry. Reaction conditions (e.g., low temperature for kinetic control) and protecting groups (e.g., boronic esters ) enhance selectivity.

Q. Method Development & Validation

Q. How to develop a robust GC-MS protocol for quantifying trace impurities in this compound?

- Methodological Answer: Optimize inlet temperature (e.g., 250°C) and column (e.g., DB-5MS) to prevent degradation. Use splitless injection for sensitivity and internal standards (e.g., deuterated analogs) for quantification. Method validation includes linearity (R² > 0.99), LOD/LOQ determination, and spike-recovery tests .

Q. What thermal analysis methods characterize the stability of this compound?

- Methodological Answer: DSC identifies melting points and phase transitions, while TGA quantifies decomposition thresholds (e.g., onset at 150–200°C). Heating rates (e.g., 10°C/min under N₂) must mimic storage conditions. Data interpretation via Kissinger analysis reveals activation energies for degradation .

Q. How to validate computational models for predicting physicochemical properties of indene derivatives?

Properties

IUPAC Name |

2,3-dihydro-1H-inden-2-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)13-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOFUOQHSJNCIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296706 | |

| Record name | 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-31-3 | |

| Record name | 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.